molecular formula C16H11ClN2OS B5064522 2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5064522
M. Wt: 314.8 g/mol
InChI Key: DDWXOGORKKPTFP-UHFFFAOYSA-N
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Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Imidazole is a 5-membered planar ring, which is soluble in water and polar organic solvents . These rings are present in important biological building blocks, such as histidine and the related hormone histamine .


Synthesis Analysis

Benzothiazoles can be prepared by the condensation of 2-aminothiophenol and aryl aldehydes . Imidazoles can be synthesized using a variety of methods, one of the most common being the reaction of an aldehyde with glyoxal and ammonia or an ammonium salt .


Molecular Structure Analysis

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring . The imidazole ring is a 5-membered planar ring, which includes two nitrogen atoms .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions, including condensation with aldehydes to form 2-substituted benzothiazoles . Imidazoles can act as a nucleophile in the formation of new carbon-nitrogen bonds .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their exact structure and the functional groups they contain. Some benzothiazole and imidazole derivatives have shown antimicrobial activity, possibly due to their ability to intercalate into DNA and disrupt microbial metabolism .

Future Directions

Research into benzothiazole and imidazole derivatives is ongoing, with many potential applications in medicinal chemistry and drug discovery . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

2-(3-chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c1-20-12-5-6-14-15(8-12)21-16-18-13(9-19(14)16)10-3-2-4-11(17)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXOGORKKPTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole

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